Cas no 2229618-41-9 (2-(6-Bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine)

2-(6-Bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine is a brominated indane derivative featuring a reactive allylamine functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in nucleophilic substitution and polymerization reactions. The presence of the bromine substituent enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki or Heck couplings, while the dioxolane ring contributes to stability under various reaction conditions. The allylamine moiety offers further functionalization potential, making it valuable for constructing complex heterocyclic frameworks or pharmaceutical scaffolds. Its well-defined structure and synthetic flexibility make it suitable for applications in medicinal chemistry and materials science.
2-(6-Bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine structure
2229618-41-9 structure
Product Name:2-(6-Bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine
CAS No:2229618-41-9
MF:C10H10BrNO2
MW:256.095901966095
CID:6618716
PubChem ID:165784682
Update Time:2025-10-22

2-(6-Bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1991559
    • 2-(6-bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine
    • 2229618-41-9
    • 2-(6-Bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine
    • Inchi: 1S/C10H10BrNO2/c1-6(4-12)7-2-9-10(3-8(7)11)14-5-13-9/h2-3H,1,4-5,12H2
    • InChI Key: FLNDIEFJMNZPOW-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C=C1C(=C)CN)OCO2

Computed Properties

  • Exact Mass: 254.98949g/mol
  • Monoisotopic Mass: 254.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 44.5Ų

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Additional information on 2-(6-Bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine

Introduction to 2-(6-Bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine (CAS No. 2229618-41-9)

2-(6-Bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2229618-41-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system of a brominated dioxaindane core linked to an amine-substituted propenyl group, has garnered attention due to its structural complexity and potential biological activities. The presence of both bromine and amine functionalities makes it a versatile intermediate for further derivatization, enabling the development of novel therapeutic agents.

The dioxaindane scaffold, a bicyclic ether structure, is known for its stability and reactivity, making it a valuable building block in medicinal chemistry. In particular, the 6-bromo substitution on the dioxaindane ring introduces electrophilic centers that can participate in various chemical transformations, such as cross-coupling reactions, which are pivotal in modern drug discovery. The propenylamine moiety, on the other hand, provides a nucleophilic site that can interact with electrophiles, facilitating the formation of more complex molecular architectures.

Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing pharmacophores with enhanced binding affinity and selectivity. For instance, studies have demonstrated that derivatives of 2-(6-Bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine exhibit promising activity against various biological targets, including enzymes and receptors implicated in inflammatory and neurodegenerative diseases. The bromine atom on the dioxaindane ring can be readily modified through palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups that can fine-tune the pharmacological properties of the resulting compounds.

The amine group in this molecule serves as a critical handle for further functionalization. It can be acylated, alkylated, or incorporated into peptide mimetics, expanding the scope of potential applications. Moreover, the conjugated double bond in the propenyl group offers opportunities for electronic modulation, which can influence both the physical properties and biological activity of the compound. This dual functionality makes 2-(6-Bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine a compelling candidate for exploring new chemical space in drug design.

In the context of current research trends, this compound aligns well with the growing interest in bioisosterism—a strategy that involves replacing one functional group with another to achieve similar biological effects while improving drug-like properties. The structural features of 2-(6-Bromo-1,3-dioxaindan-5-yl)prop-2-en-1-amine suggest its potential as a scaffold for developing molecules with improved solubility, metabolic stability, and reduced toxicity. Such improvements are essential for advancing candidates from preclinical to clinical stages.

Furthermore, computational studies have begun to play a crucial role in understanding the interactions between this compound and its biological targets. Molecular modeling techniques have been employed to predict binding modes and affinity profiles, providing valuable insights into structure/activity relationships. These computational approaches complement experimental efforts by allowing rapid screening of virtual libraries derived from 2-(6-Bromo-1,3-dioxaindan-5-yl)propenylamine, thereby accelerating the discovery process.

The synthesis of this compound typically involves multi-step sequences that require careful optimization to ensure high yields and purity. Common strategies include halogenation reactions to introduce the bromine atom at the desired position on the dioxaindane ring, followed by nucleophilic addition or condensation reactions to install the propenylamine moiety. Advances in catalytic systems have enabled more efficient and selective transformations, reducing unwanted side products and improving overall synthetic efficiency.

As research progresses, new applications for 2-(6-Bromo-propenylamine) are likely to emerge. Its unique structural features make it suitable for exploring diverse therapeutic areas, including oncology, immunology, and central nervous system disorders. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking its full potential by translating chemical diversity into meaningful biological outcomes.

In conclusion,2-(6-Bromo-propenylamine) (CAS No. 2229618419) represents a promising intermediate with broad applicability in pharmaceutical research. Its combination of reactive functional groups and structural rigidity positions it as a valuable tool for developing next-generation therapeutics. As our understanding of molecular interactions deepens and synthetic methodologies evolve,this compound is poised to contribute significantly to future advancements in drug discovery.

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